molecular formula C12H12N2O3 B082879 Ethyl 4-(2-cyanoacetamido)benzoate CAS No. 15029-53-5

Ethyl 4-(2-cyanoacetamido)benzoate

Cat. No.: B082879
CAS No.: 15029-53-5
M. Wt: 232.23 g/mol
InChI Key: KQSPTNNCXGBAKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-cyanoacetamido)benzoate is a synthetic organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its versatile chemical structure, which allows it to participate in various chemical reactions and form a wide range of derivatives. It is often used as a precursor in the synthesis of more complex molecules, making it a valuable intermediate in organic synthesis.

Mechanism of Action

Target of Action

Ethyl 4-(2-cyanoacetamido)benzoate is a derivative of benzocaine, a well-known drug . The primary targets of this compound are Gram-positive and Gram-negative bacteria , including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .

Mode of Action

The compound interacts with its bacterial targets through a series of reactions, including facile coupling, Michael addition, condensation, and nucleophilic attack . These reactions lead to the synthesis of various scaffolds containing the benzocaine core .

Biochemical Pathways

The compound affects several biochemical pathways. It serves as a precursor for the synthesis of triazine, pyridone, thiazolidinone, thiazole, and thiophene scaffolds . These scaffolds are synthesized through various reactions, including the coupling reaction and the formation of cyclized triazine products .

Pharmacokinetics

Its parent compound, benzocaine, is known for its low pka value and solubility in aqueous conditions . These properties allow benzocaine to remain localized in wounds, providing long-term pain relief

Result of Action

The compound exhibits potent antibacterial activity against its bacterial targets The compound’s parent, benzocaine, is known for its pain-relieving, antioxidative, and antimicrobial activity .

Action Environment

The compound’s parent, benzocaine, is known to remain localized in wounds, which is relevant for providing long-term pain relief This suggests that the compound’s action, efficacy, and stability may be influenced by the local environment of the wound

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(2-cyanoacetamido)benzoate can be synthesized through several methods. One common synthetic route involves the reaction of benzocaine with 1-cyanoacetyl-3,5-dimethylpyrazole. This reaction yields this compound with good efficiency . Another method involves the reaction of ethyl 4-aminobenzoate with cyanoacetic acid under appropriate conditions to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards.

Comparison with Similar Compounds

Ethyl 4-(2-cyanoacetamido)benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its cyanoacetamido group, which imparts distinct chemical reactivity and potential biological activities not observed in the other compounds mentioned.

Biological Activity

Ethyl 4-(2-cyanoacetamido)benzoate is a chemical compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and analgesic research. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C12_{12}H12_{12}N2_{2}O3_{3}
  • Molecular Weight : Approximately 232.24 g/mol

The compound features a cyanoacetamido group attached to a benzoate moiety, which is significant for its reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits potent antibacterial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Notable targets include:

  • Staphylococcus aureus
  • Bacillus subtilis
  • Escherichia coli
  • Pseudomonas aeruginosa

The mode of action involves interactions with bacterial enzymes, leading to inhibition of their activity and subsequent antimicrobial effects.

Antioxidant Activity

The compound has also shown promising antioxidant properties. In vitro studies assessed its ability to scavenge free radicals using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and nitric oxide radical scavenging tests. Results indicated that derivatives of this compound possess significant antioxidant capacity, which may be attributed to structural modifications enhancing their reactivity.

Interaction with Biological Targets

This compound interacts with various biochemical pathways:

  • Enzyme Inhibition : The compound inhibits specific bacterial enzymes, disrupting metabolic processes essential for bacterial growth.
  • Radical Scavenging : Its antioxidant mechanism likely involves a Single Electron Transfer followed by Proton Transfer (SET–PT), which is crucial in neutralizing free radicals.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results demonstrated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings underscore the compound's potential as a lead candidate for antibiotic development.

Case Study 2: Antioxidant Activity Assessment

In another investigation, the antioxidant activity was quantified using the DPPH assay:

CompoundDPPH Scavenging Activity (%) at 100 µM
This compound85%
Control (Ascorbic Acid)95%

The results indicated that while this compound exhibits strong antioxidant activity, it is slightly less effective than ascorbic acid.

Properties

IUPAC Name

ethyl 4-[(2-cyanoacetyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-17-12(16)9-3-5-10(6-4-9)14-11(15)7-8-13/h3-6H,2,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSPTNNCXGBAKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396495
Record name Ethyl 4-(2-cyanoacetamido)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15029-53-5
Record name Ethyl 4-(2-cyanoacetamido)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(2-cyanoacetamido)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(2-cyanoacetamido)benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-(2-cyanoacetamido)benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-(2-cyanoacetamido)benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-(2-cyanoacetamido)benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-(2-cyanoacetamido)benzoate
Customer
Q & A

Q1: Why was Ethyl 4-(2-cyanoacetamido)benzoate chosen as a starting material in this study?

A1: The researchers selected this compound as a key building block due to its multifunctional nature. This compound possesses both electrophilic and nucleophilic centers [], making it highly versatile for synthesizing diverse heterocyclic compounds with potential antioxidant properties. This versatility stems from the presence of the cyano group, the amide group, and the ester group, each offering distinct reactive sites.

Q2: How does the structure of this compound-derived compounds relate to their antioxidant activity?

A2: The study highlighted that modifications to the this compound scaffold led to variations in antioxidant activity. While the exact Structure-Activity Relationship (SAR) wasn't fully elucidated, the authors observed that certain derivatives, particularly compound 5, demonstrated significant antioxidant capacity in DPPH assays. Further investigation into the thermodynamic descriptors, such as ionization potential (IP) and bond dissociation enthalpy (BDE), suggested that the antioxidant mechanism of these compounds might involve a Single Electron Transfer followed by Proton Transfer (SET–PT) pathway []. These findings underscore the importance of structural modifications in fine-tuning the antioxidant properties of this compound derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.